An In-depth Technical Guide to the Chemical Properties of 1,3-Benzenedisulfonic Acid
An In-depth Technical Guide to the Chemical Properties of 1,3-Benzenedisulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1,3-benzenedisulfonic acid, a versatile aromatic sulfonic acid. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries.
Core Chemical and Physical Properties
1,3-Benzenedisulfonic acid (CAS No: 98-48-6) is a strongly acidic organic compound characterized by a benzene (B151609) ring substituted with two sulfonic acid groups at the meta positions.[1] It is typically a white to yellowish crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[2] This property is important to consider during handling and storage to maintain the integrity of the compound.
Quantitative Data Summary
The key physical and chemical properties of 1,3-benzenedisulfonic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆O₆S₂ | [3] |
| Molecular Weight | 238.24 g/mol | [2] |
| Appearance | White to yellowish crystalline solid | [2] |
| Melting Point | 136.0 °C | [4] |
| Density | 1.75 g/cm³ | [2] |
| Water Solubility | Very soluble (1000 g/L at 25 °C) | [3] |
| pKa | -1.43 ± 0.30 (Predicted) | [3] |
| LogP | -1.24 | [5] |
Synthesis and Purification
The primary industrial route for the synthesis of 1,3-benzenedisulfonic acid is through the sulfonation of benzene.[6] This electrophilic aromatic substitution reaction is typically carried out in a two-step process.
Synthesis Workflow
Experimental Protocol for Synthesis
Materials:
-
Benzene
-
Concentrated sulfuric acid (98%)
-
Fuming sulfuric acid (oleum) with 20-65% free SO₃
-
Calcium carbonate or calcium hydroxide
-
Sodium carbonate
-
Deionized water
Procedure:
-
Monosulfonation: Benzene is reacted with concentrated sulfuric acid. The reaction mixture is heated to facilitate the formation of benzenesulfonic acid.
-
Disulfonation: The resulting benzenesulfonic acid is then treated with fuming sulfuric acid (oleum) at an elevated temperature (e.g., 80-90°C) for a specified period (e.g., 1-2 hours) to introduce the second sulfonic acid group, yielding crude 1,3-benzenedisulfonic acid.[3]
-
Work-up and Purification: The crude product is worked up by neutralizing the excess sulfuric acid with calcium carbonate or calcium hydroxide, followed by filtration to remove the precipitated calcium sulfate. The filtrate containing the calcium salt of 1,3-benzenedisulfonic acid is then treated with sodium carbonate to precipitate calcium carbonate and yield the disodium (B8443419) salt of the product in solution. The solution is filtered, and the filtrate is evaporated to obtain the disodium salt. The free acid can be regenerated by passing a solution of the salt through a cation exchange resin in the H+ form.[7] The purified acid can be recrystallized from water.[7]
Chemical Reactivity
The chemical reactivity of 1,3-benzenedisulfonic acid is dominated by the properties of the sulfonic acid groups and the deactivated aromatic ring.
-
Acidity: The two sulfonic acid groups are highly acidic, making 1,3-benzenedisulfonic acid a strong acid.[8]
-
Reactions of the Sulfonic Acid Groups: The sulfonic acid groups can undergo reactions typical of this functional group, such as conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters.
-
Nucleophilic Aromatic Substitution: The strongly electron-withdrawing nature of the two sulfonic acid groups deactivates the benzene ring towards electrophilic substitution. However, it facilitates nucleophilic aromatic substitution reactions, where a suitable nucleophile can displace a leaving group on the ring, although this is less common for sulfonic acid groups themselves without activation.[9]
Logical Relationship of Properties and Applications
Experimental Protocols for Property Determination
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small amount of the finely powdered, dry 1,3-benzenedisulfonic acid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2 °C/min) near the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.[2][10]
Solubility Determination
Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.
Apparatus:
-
Scintillation vials or test tubes
-
Analytical balance
-
Shaker or magnetic stirrer
-
Temperature-controlled bath
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
An excess amount of 1,3-benzenedisulfonic acid is added to a known volume of the solvent (e.g., water) in a vial.
-
The mixture is agitated (e.g., shaken or stirred) in a temperature-controlled bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is allowed to stand to allow undissolved solid to settle.
-
A known volume of the clear supernatant is carefully removed and diluted.
-
The concentration of 1,3-benzenedisulfonic acid in the diluted solution is determined using a suitable analytical method, such as HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water with a phosphate (B84403) buffer.[5] The solubility is then calculated.
pKa Determination
Principle: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Due to the strong acidity of 1,3-benzenedisulfonic acid, its pKa is difficult to measure directly by simple titration in aqueous solution. Spectroscopic or electrochemical methods are more suitable.
Method: UV-Vis Spectrophotometry
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
Series of buffer solutions with known pH values spanning the expected pKa range.
Procedure:
-
A stock solution of 1,3-benzenedisulfonic acid is prepared.
-
A series of solutions are prepared by diluting the stock solution in different buffer solutions of known pH.
-
The UV-Vis spectrum of each solution is recorded over a suitable wavelength range.
-
The absorbance at a wavelength where the protonated and deprotonated forms of the acid have different molar absorptivities is measured for each solution.
-
The pKa can be determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[11][12]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,3-benzenedisulfonic acid.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-benzenedisulfonic acid will show characteristic absorption bands for the sulfonic acid group and the substituted benzene ring. Key expected absorptions include:
-
O-H stretch (sulfonic acid): Broad band around 2800-3200 cm⁻¹
-
S=O stretch (sulfonic acid): Strong absorptions around 1350 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric)
-
S-O stretch (sulfonic acid): Around 1030-1080 cm⁻¹
-
Aromatic C-H stretch: Above 3000 cm⁻¹
-
Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region
-
Aromatic C-H out-of-plane bending: Bands in the 690-900 cm⁻¹ region, indicative of the 1,3-disubstitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., D₂O) would show signals corresponding to the aromatic protons. Due to the meta-substitution, a complex splitting pattern is expected.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the benzene ring, with the carbons attached to the sulfonic acid groups being significantly downfield.
Safety and Handling
1,3-Benzenedisulfonic acid is a corrosive and hygroscopic substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For more detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. 1,3-Benzenedisulfonic acid | C6H6O6S2 | CID 7388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. athabascau.ca [athabascau.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,3-Benzenedisulfonic acid | CAS#:98-48-6 | Chemsrc [chemsrc.com]
- 5. Benzene-1,3-disulfonic acid | SIELC Technologies [sielc.com]
- 6. 1,3-Benzenedisulfonic acid | 98-48-6 | Benchchem [benchchem.com]
- 7. benzene-1,3-disulphonic acid | 98-48-6 [chemicalbook.com]
- 8. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 9. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
